5H-1,3,4-Thiadiazolo(2,3-b)quinazolin-5-one, 6,7,8,9-tetrahydro-2-ethyl-
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Overview
Description
5H-1,3,4-Thiadiazolo(2,3-b)quinazolin-5-one, 6,7,8,9-tetrahydro-2-ethyl- is a heterocyclic compound that belongs to the class of thiadiazoloquinazolines. This compound is characterized by a fused ring system that includes a thiadiazole ring and a quinazoline ring. The presence of these rings imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,3,4-Thiadiazolo(2,3-b)quinazolin-5-one, 6,7,8,9-tetrahydro-2-ethyl- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ones with carboxylic acids and phosphorus oxychloride (POCl3). This reaction leads to the formation of the desired thiadiazoloquinazoline derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
5H-1,3,4-Thiadiazolo(2,3-b)quinazolin-5-one, 6,7,8,9-tetrahydro-2-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium chlorate, reducing agents, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiadiazoloquinazoline derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5H-1,3,4-Thiadiazolo(2,3-b)quinazolin-5-one, 6,7,8,9-tetrahydro-2-ethyl- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activities, including antitumor properties.
Medicine: Research has indicated that derivatives of this compound may have medicinal properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 5H-1,3,4-Thiadiazolo(2,3-b)quinazolin-5-one, 6,7,8,9-tetrahydro-2-ethyl- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its antitumor effects .
Comparison with Similar Compounds
Similar Compounds
2-Aryl-5H-1,3,4-thiadiazolo(2,3-b)quinazolin-5-ones: These compounds share a similar core structure but differ in the substituents attached to the rings.
5H-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one derivatives: These compounds have a similar thiadiazole ring but are fused with a pyrimidine ring instead of a quinazoline ring.
Uniqueness
The uniqueness of 5H-1,3,4-Thiadiazolo(2,3-b)quinazolin-5-one, 6,7,8,9-tetrahydro-2-ethyl- lies in its specific ring fusion and the presence of the ethyl group. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
116805-49-3 |
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Molecular Formula |
C11H13N3OS |
Molecular Weight |
235.31 g/mol |
IUPAC Name |
2-ethyl-6,7,8,9-tetrahydro-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C11H13N3OS/c1-2-9-13-14-10(15)7-5-3-4-6-8(7)12-11(14)16-9/h2-6H2,1H3 |
InChI Key |
JHYUAMZGJCEADC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=O)C3=C(CCCC3)N=C2S1 |
Origin of Product |
United States |
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